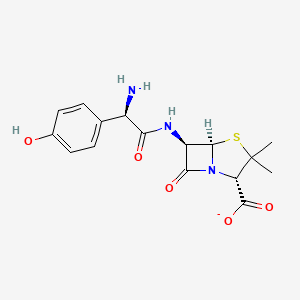

Amoxicillin(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amoxicillin(1-) is a penicillinate anion. It is a conjugate base of an amoxicillin.

科学的研究の応用

Microbiota Alterations

Amoxicillin is commonly used to treat acute otitis media in children and can significantly alter the salivary microbiota. Treatment with amoxicillin leads to reduced species richness and diversity in the salivary bacterial community, marked by shifts in the relative abundance of various taxa at different ranks from phylum to species-level phylotype. These alterations indicate a substantial but incomplete recovery of the salivary bacterial community about three weeks post-treatment (Lazarevic et al., 2013).

Analytical Methods and Environmental Fate

Amoxicillin is a crucial antimicrobial agent with bactericidal activity, widely used in the health system. Analytical methods such as high-performance liquid chromatography (HPLC) and others are essential for amoxicillin's quality control to ensure the product's characteristics, therapeutic efficacy, and patient safety. However, most developed methods use toxic and hazardous solvents, highlighting the need for industries and researchers to develop more environmentally friendly techniques (de Marco et al., 2017).

In environmental contexts, amoxicillin undergoes transformations and degradation under abiotic conditions like hydrolysis and direct photolysis, especially in slightly basic media. Such transformations and the antibiotic's fate in aquatic environments, including its toxicity toward simple organisms, have been a subject of investigation. Studies reveal the importance of considering amoxicillin's transformation products in environmental studies to understand its comprehensive impact (Andreozzi et al., 2004).

Interaction with DNA and Cellular Impact

Amoxicillin's interaction with DNA in human cells is significant but less explored. Studies indicate that amoxicillin can induce DNA damage in human lymphocytes and gastric mucosa cells, possibly due to the production of reactive oxygen species. This suggests that cellular activation of the drug is needed to induce DNA damage, and free radical scavengers and antioxidants might be useful to protect DNA during amoxicillin treatment for H. pylori eradication (Arabski et al., 2005).

Amoxicillin-Resistant Strains and Drug Delivery

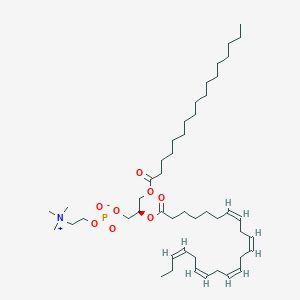

Research has been directed towards understanding the mutations associated with amoxicillin-resistant H. pylori strains and the development of innovative drug delivery systems. One study highlights the specific mutations of penicillin-binding protein 1A in clinically acquired amoxicillin-resistant H. pylori strains, essential for understanding amoxicillin resistance mechanisms (Kwon et al., 2017). Moreover, innovative designs for drug delivery, such as lipid nanoparticles, aim to increase the retention time of amoxicillin at the infection site, offering a promising approach to overcoming limitations like degradation by the acidic pH of the stomach (Lopes-de-Campos et al., 2019).

特性

製品名 |

Amoxicillin(1-) |

|---|---|

分子式 |

C16H18N3O5S- |

分子量 |

364.4 g/mol |

IUPAC名 |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/p-1/t9-,10-,11+,14-/m1/s1 |

InChIキー |

LSQZJLSUYDQPKJ-NJBDSQKTSA-M |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)[O-])C |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265211.png)

![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1265223.png)